molecular formula C9H9NO6 B3151835 Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate CAS No. 723284-34-2

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Cat. No.: B3151835
CAS No.: 723284-34-2
M. Wt: 227.17 g/mol
InChI Key: OZDKGSVJTFJYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Methyl 2-hydroxy-4-methoxybenzoate: The synthesis typically begins with the nitration of methyl 2-hydroxy-4-methoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

    Esterification: The hydroxyl group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in methyl 2-hydroxy-4-methoxy-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Halides, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Methyl 2-hydroxy-4-methoxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 2-hydroxy-4-methoxy-5-nitrobenzaldehyde.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs with specific therapeutic effects.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on molecular targets and pathways.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
  • Methyl 2-hydroxy-5-nitrobenzoate

Comparison:

  • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate have similar structures but differ in the positions of the hydroxyl and methoxy groups, which can affect their chemical reactivity and biological activity.
  • Methyl 2-hydroxy-5-nitrobenzoate lacks the methoxy group, which can influence its solubility and reactivity compared to methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-4-7(11)5(9(12)16-2)3-6(8)10(13)14/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDKGSVJTFJYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267073
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723284-34-2
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723284-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Reactant of Route 5
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.